6-Nitro-2,3-diphenylquinoxalin-5-amine
Description
6-Nitro-2,3-diphenylquinoxalin-5-amine is a quinoxaline derivative featuring a nitro group at position 6, phenyl substituents at positions 2 and 3, and an amine group at position 5. Quinoxalines are nitrogen-containing heterocycles known for their diverse pharmacological applications, including antimicrobial, anticancer, and antitubercular activities .
Synthesis typically involves condensation of benzil with nitro-substituted o-phenylenediamines, followed by selective reduction of the nitro group. For example, 6-nitro-2,3-diphenylquinoxaline (precursor) is synthesized via iodine-catalyzed condensation in DMSO , with subsequent reduction using Pd-C/hydrazine hydrate yielding the amine derivative . Structural characterization via NMR and crystallography confirms regioselectivity and planarity of substituents .
Properties
CAS No. |
57436-93-8 |
|---|---|
Molecular Formula |
C20H14N4O2 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
6-nitro-2,3-diphenylquinoxalin-5-amine |
InChI |
InChI=1S/C20H14N4O2/c21-17-16(24(25)26)12-11-15-20(17)23-19(14-9-5-2-6-10-14)18(22-15)13-7-3-1-4-8-13/h1-12H,21H2 |
InChI Key |
CILDEBQDNLSLEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=C(C=C3)[N+](=O)[O-])N)N=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2,3-diphenylquinoxalin-5-amine typically involves the Buchwald-Hartwig amination reaction. This reaction is a palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base. The reaction conditions often include the use of a palladium catalyst, such as Pd(OAc)₂, and a phosphine ligand, such as Xantphos, in a solvent like toluene or dioxane .
Industrial Production Methods
Industrial production methods for this compound may involve the decarboxylation of a urethane in the presence of a base at elevated temperatures using tetramethylene sulphone as the reaction medium . This method ensures high yields and safety during the production process.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-2,3-diphenylquinoxalin-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like sodium dithionite.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Nitrosation: The amine group can undergo nitrosation to form nitroso derivatives.
Common Reagents and Conditions
Oxidation: Sodium dithionite in an aqueous medium.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Nitrosation: Nitrous acid formed from the acidification of sodium nitrite solution.
Major Products
Reduction: 2,3-diphenylquinoxalin-5-amine.
Substitution: Various substituted quinoxaline derivatives.
Nitrosation: Nitrosoquinoxaline derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has shown that 6-nitro-2,3-diphenylquinoxalin-5-amine exhibits significant anticancer properties. A study indicated that it effectively inhibited liver carcinoma cell lines with an IC50 value around 0.5 µg/mL, suggesting its potential as a therapeutic agent against tumors. The compound's mechanism of action involves the inhibition of specific enzymes and disruption of cellular processes, which can lead to apoptosis in cancer cells.
Antibacterial and Antiviral Properties
The compound has also been evaluated for its antibacterial activity. In comparative tests against standard antibiotics, it demonstrated notable zones of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli . Additionally, its antiviral potential is being explored, with preliminary studies suggesting efficacy against various viral strains.
Neuropharmacological Studies
In animal models, this compound displayed sedative effects at dosages around 40 mg/kg. This finding points towards its potential use in treating anxiety disorders or other neuropharmacological conditions.
Material Science Applications
Organic Electronics
this compound is being investigated as an electron acceptor material in organic photovoltaic devices. These devices convert light energy into electricity and represent a promising technology for renewable energy applications. Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs), which are widely used in modern display technologies.
| Application Area | Specific Use Case |
|---|---|
| Medicinal Chemistry | Anticancer, antibacterial, antiviral |
| Material Science | Organic photovoltaics, OLEDs |
Biological Research Applications
Biochemical Pathway Studies
The compound serves as a valuable tool for studying various biological pathways due to its ability to interact with molecular targets. Its nitro group facilitates redox reactions that form reactive intermediates capable of altering cellular functions. This characteristic allows researchers to explore its effects on enzyme inhibition and cellular signaling pathways.
Case Studies
- Anticancer Activity : A study demonstrated that this compound significantly inhibited liver carcinoma cell lines with an IC50 value of approximately 0.5 µg/mL.
- Antibacterial Effects : Notable zones of inhibition were observed against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity compared to standard antibiotics.
- Neuropharmacological Studies : At a dosage of 40 mg/kg, the compound exhibited sedative effects in animal models, suggesting potential applications in anxiety treatment.
Mechanism of Action
The mechanism of action of 6-Nitro-2,3-diphenylquinoxalin-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoxaline core can also participate in intramolecular charge transfer, influencing its electronic properties and interactions with other molecules .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural and Functional Differences
Key Observations:
- Substituent Effects: Phenyl groups in this compound confer hydrophobicity and π-stacking capacity, whereas thiophene substituents in 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline enhance planarity (dihedral angle: 3.29° vs. 83.96° for non-planar thiophene) . This impacts solubility and intermolecular interactions.
- Amine Position: The amine at position 5 (vs.
- Nitro Group: The nitro group at position 6 in quinoxalines parallels the nitroimidazole core in OPC-67683, a prodrug activated by bacterial nitroreductases . This suggests shared mechanisms of action, though quinoxalines may exhibit broader DNA intercalation due to their planar structure .
Biological Activity
6-Nitro-2,3-diphenylquinoxalin-5-amine is a nitrogen-containing heterocyclic compound with a quinoxaline core structure, notable for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound has the molecular formula CHNO and a molecular weight of 327.34 g/mol. Its structure features a nitro group at the 6-position and two phenyl groups at the 2- and 3-positions, which significantly influence its chemical properties and biological activities. It typically appears as a yellow solid.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitro group plays a crucial role in facilitating redox reactions that generate reactive intermediates capable of modulating cellular functions. These interactions can lead to the inhibition of key enzymes involved in critical cellular processes.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis through mechanisms that involve the modulation of signaling pathways associated with cell survival and death.
Antiviral Properties
In addition to its anticancer effects, this compound has demonstrated antiviral activity. It has been observed to interfere with viral replication processes, making it a potential candidate for further development in antiviral therapeutics.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 2,3-Diphenylquinoxaline | Lacks the nitro group | Different biological activities |
| 6-Amino-2,3-diphenylquinoxaline | Formed by reduction of the nitro group | Distinct chemical and biological properties |
| Quinoxaline-2,3-dione | An oxidized derivative | Different reactivity and applications |
This table illustrates how variations in functional groups can lead to differing biological activities and therapeutic potentials.
Case Studies
- Anticancer Research : A study published in Journal of Medicinal Chemistry investigated the effects of this compound on various cancer cell lines. The results showed a dose-dependent inhibition of cell growth, with IC values indicating potent activity against several types of cancer cells.
- Antiviral Studies : Another research effort focused on evaluating the compound's efficacy against viral infections. In vitro assays revealed that it significantly reduced viral load in infected cell cultures, suggesting its potential as an antiviral agent.
Q & A
Basic: What are the optimal synthetic routes for 6-nitro-2,3-diphenylquinoxalin-5-amine, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis of nitro-substituted quinoxalines typically involves condensation reactions under reflux conditions. For example, 6-nitroquinoxaline derivatives are synthesized by reacting substituted diamines with aldehydes in acetic acid under prolonged heating (18–24 hours) . Key optimization parameters include:
- Solvent choice : Acetic acid is preferred due to its ability to protonate intermediates, enhancing reactivity .
- Temperature : Reflux (~118°C for acetic acid) ensures sufficient energy for cyclization.
- Catalysts : Neutralization with NaOH post-reaction improves product isolation (92% yield reported for analogous compounds) .
- Reaction time : Extended durations (e.g., 40 hours for amine coupling in DMF) may be required for nitro-substituted derivatives .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Answer:
- NMR spectroscopy : 1H and 13C NMR are critical for confirming amine and nitro group positions. For example, aromatic protons in analogous quinoxalines resonate at δ 7.2–8.0 ppm, while NH2 groups appear as broad singlets .
- X-ray crystallography : Resolves bond angles and dihedral angles (e.g., nitro group planarity deviations up to 7.76° from the quinoxaline plane) . Monoclinic systems (space group P21/c) are common for such derivatives .
- IR spectroscopy : Nitro groups exhibit strong absorptions near 1529 cm⁻¹, while C=N stretches appear at ~1476 cm⁻¹ .
Advanced: How can researchers resolve contradictions in crystallographic data when the nitro group’s planarity deviates from literature expectations?
Answer:
Discrepancies in nitro group planarity (e.g., dihedral angles of 7.76° vs. literature reports of near coplanarity) may arise from steric hindrance or electronic effects. Methodological steps include:
Comparative analysis : Contrast with structurally similar compounds (e.g., 5-nitro-2,3-diphenylquinoxaline) to identify substituent effects .
Computational validation : Use density functional theory (DFT) to model electronic interactions influencing planarity .
Statistical evaluation : Apply iterative refinement protocols (e.g., SHELXL) to minimize crystallographic residuals and validate hydrogen bonding networks .
Advanced: What computational strategies are suitable for studying the electronic effects of substituents on the quinoxaline core?
Answer:
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (FMOs), which correlate with reactivity and photophysical properties .
- Molecular docking : For bioactive derivatives, simulate interactions with biological targets (e.g., DNA minor grooves) using AutoDock Vina, referencing PBD (pyrrolobenzodiazepine) frameworks .
- Solvatochromism studies : Analyze solvent-dependent UV-Vis shifts to quantify substituent-induced polarity changes .
Basic: What purification methods are recommended for isolating this compound post-synthesis?
Answer:
- Column chromatography : Use silica gel with hexane/ethyl acetate (3:1) gradients for nitro-substituted quinoxalines .
- Recrystallization : Ethanol or DMF/water mixtures yield high-purity crystals (melting points ~474 K for nitro derivatives) .
- Neutralization : Post-reaction neutralization with 6M NaOH removes acidic byproducts, improving yield .
Advanced: How can researchers analyze intermolecular interactions affecting the solid-state packing of this compound?
Answer:
- Hydrogen bonding : Identify N–H···O interactions (e.g., amine-to-nitro hydrogen bonds) via Hirshfeld surface analysis .
- π-π stacking : Measure centroid distances (3.8–3.9 Å) between aromatic rings using Mercury software .
- Van der Waals contacts : Analyze close contacts (<3.5 Å) in CrystalExplorer to map steric influences on packing efficiency .
Advanced: What strategies mitigate low yields in nucleophilic substitution reactions involving 6-nitroquinoxaline precursors?
Answer:
- Phase-transfer catalysis (PTC) : Use tetrabutylammonium bromide (TBAB) to enhance reactivity in biphasic systems, reducing reaction times from 24 to 12 hours .
- Temperature modulation : Increase from 50°C to 70–75°C to accelerate substitution kinetics (yields improve from <20% to 80%) .
- Base selection : Potassium carbonate in DMF improves deprotonation of amine nucleophiles .
Basic: How does the electronic nature of the nitro group influence the reactivity of this compound?
Answer:
- Electron-withdrawing effects : The nitro group reduces electron density at the quinoxaline core, directing electrophilic attacks to meta positions.
- Redox activity : Nitro groups can undergo reduction to amines under catalytic hydrogenation, enabling downstream functionalization .
- Photostability : Nitro derivatives exhibit UV absorption maxima near 350 nm, requiring amber glassware to prevent degradation .
Advanced: How should researchers address inconsistencies in NMR data interpretation for nitro-substituted quinoxalines?
Answer:
- Decoupling experiments : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping aromatic signals.
- Dynamic effects : Account for rotational barriers in nitro groups, which may split peaks in variable-temperature NMR .
- Comparative databases : Cross-reference with CCDC entries (e.g., 1983315) to validate chemical shifts .
Advanced: What are the implications of non-coplanar thiophene or phenyl substituents on the quinoxaline core’s electronic properties?
Answer:
- Conjugation disruption : Dihedral angles >80° between substituents and the core reduce π-orbital overlap, lowering conductivity in optoelectronic applications .
- Steric effects : Bulky substituents (e.g., diphenyl) hinder intermolecular packing, as seen in reduced melting points (474 K vs. >500 K for planar analogs) .
- Computational modeling : Use Gaussian to simulate dihedral angle impacts on HOMO-LUMO gaps, correlating with experimental cyclic voltammetry data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
